molecular formula C16H10Cl2N2O2 B2995160 1-(2,4-dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 477712-39-3

1-(2,4-dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2995160
CAS No.: 477712-39-3
M. Wt: 333.17
InChI Key: AJFKCJRMHHBFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a dichlorophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazine with a β-diketone or β-ketoester.

  • Substitution with Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often involving the use of 2,4-dichlorophenyl hydrazine.

  • Introduction of the Phenyl Group: The phenyl group is added through a subsequent substitution reaction, typically using phenylboronic acid or a phenyl halide in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions are common, where various functional groups can be introduced or replaced using appropriate reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Phenylboronic acid, phenyl halides, and palladium catalysts.

Major Products Formed:

  • Oxidation typically yields carboxylic acids or ketones.

  • Reduction reactions produce alcohols or amines.

  • Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2,4-dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 1-(2,4-dichlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

  • 1-(2,4-dichlorophenyl)-5-phenyl-1H-pyrazole-4-carboxylic acid

  • 1-(2,4-dichlorophenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid

Uniqueness: 1-(2,4-dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid stands out due to its specific substitution pattern and the resulting chemical and biological properties

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-5-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2/c17-11-6-7-14(12(18)8-11)20-15(9-13(19-20)16(21)22)10-4-2-1-3-5-10/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFKCJRMHHBFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.